molecular formula C22H22N4 B3002592 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-28-5

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B3002592
CAS-Nummer: 890638-28-5
Molekulargewicht: 342.446
InChI-Schlüssel: IFSHDDFVFRRBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Analyse Chemischer Reaktionen

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities compared to other derivatives .

Biologische Aktivität

2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

The synthesis of this compound typically involves a base-catalyzed cyclization reaction using appropriate pyrazole and pyrimidine precursors. This method allows for the introduction of various substituents that can enhance the compound's biological activity. The general synthetic route is outlined as follows:

  • Condensation Reaction : Combine 3-aminopyrazoles with 1,3-biselectrophilic compounds under basic conditions.
  • Cyclization : Heat the mixture to facilitate cyclization and formation of the pyrazolo[1,5-a]pyrimidine scaffold.
  • Purification : Isolate the product through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : It is proposed that this compound can inhibit CDKs by binding to their active sites. This inhibition disrupts cell cycle progression in cancer cells, leading to reduced proliferation and potential apoptosis in tumorigenic tissues .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines through CDK inhibition.
  • Apoptotic Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Enzymatic Inhibition

In addition to its anticancer properties, this compound exhibits enzymatic inhibitory activity:

  • Target Enzymes : The compound has been reported to inhibit enzymes involved in metabolic pathways that are crucial for tumor growth and survival.
  • Selectivity : It shows selectivity towards certain enzymes over others, which is beneficial for minimizing side effects during therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveResults
Zhao et al., 2007Evaluate anticancer effectsSignificant reduction in cell viability in treated groups compared to controls.
Richardson et al., 2008Assess enzyme inhibitionDemonstrated selective inhibition of target enzymes with minimal off-target effects.
Chen et al., 1996Clinical evaluationPhase II trials indicated promising results in patients with advanced tumors; however, further studies are needed for conclusive evidence.

Eigenschaften

IUPAC Name

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-5-9-18(10-6-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-11-7-15(2)8-12-19/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSHDDFVFRRBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.